2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H14ClN3O3S and its molecular weight is 399.85. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Potential Biological Activities
An improved synthetic approach for derivatives related to the target compound has been reported, focusing on the production of potential anticancer and anti-HIV agents through the reaction with various nucleophiles. This method emphasizes the rapid reactions at room temperature, highlighting the challenges in purification due to insolubility in common organic solvents and the instability of the resulting heterocycles, which decompose with the opening of the 1,2,4-thiadiazine ring (Jashari et al., 2007).
Another study detailed the synthesis of formazans as antimicrobial agents from a Mannich base derivative, showcasing the application of these chemical frameworks in developing compounds with moderate antimicrobial activity against various pathogens (Sah et al., 2014).
Catalytic Applications and Green Chemistry
The use of related compounds as efficient and homogeneous catalysts for the synthesis of diverse heterocyclic compounds under aqueous conditions was explored, demonstrating advantages such as high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).
Structural Analysis and Electronic Properties
The structural and molecular analysis of benzothiazine derivatives reveals their stabilization by intramolecular hydrogen bonds, with certain derivatives forming dimeric pairs through intermolecular interactions. These findings contribute to the understanding of the structural preferences of these compounds and their potential interactions in biological systems (Siddiqui et al., 2008).
Electromaterials and Optical Properties
Research into the implementation of related heterocycles in semiconducting polymers for optoelectronic applications highlights the versatility of these structures. The study discusses the synthesis of new polymers with high-performance characteristics, such as hole mobilities and power conversion efficiencies, demonstrating the potential of these materials in transistors and solar cells (Chen et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazoles and thiadiazoles, often interact with enzymes or receptors in the body. For example, some triazoles are known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds .
Mode of Action
The compound might bind to its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. This binding could alter the conformation or activity of the target, leading to changes in downstream cellular processes .
Biochemical Pathways
Depending on the specific target of the compound, it could affect various biochemical pathways. For example, if the compound targets an enzyme involved in signal transduction, it could impact pathways related to cell growth, differentiation, or apoptosis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions. For example, the compound might be metabolized by liver enzymes, excreted in the urine, or distributed to various tissues in the body .
Result of Action
The cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a growth signaling pathway, it could result in decreased cell proliferation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and active at certain pH levels, or its efficacy might be affected by interactions with other drugs or endogenous compounds .
Properties
IUPAC Name |
2-benzyl-4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-15-8-4-9-16(12-15)23-18-17(10-5-11-21-18)27(25,26)22(19(23)24)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSSDDEAXWGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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